molecular formula C9H6F3N3O2 B2852096 3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1443279-18-2

3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No. B2852096
CAS RN: 1443279-18-2
M. Wt: 245.161
InChI Key: FVVPKUNEEAQXPQ-UHFFFAOYSA-N
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Description

“3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid” is a chemical compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds are known for their significant photophysical properties and have attracted a great deal of attention in material science . They are also used in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines have been extensively studied . For instance, the fluorophores were obtained by the interaction of the appropriate β-enaminone with 3-methyl-1 H -pyrazol-5-amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on the specific compound . For instance, they can have tunable photophysical properties, going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 .

Scientific Research Applications

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as having significant potential in anticancer therapy . They serve as an antitumor scaffold due to their ability to inhibit various enzymes involved in cancer cell proliferation . The structural diversity of these compounds allows for the design of targeted therapies that can interfere with specific pathways in cancer cells.

Enzymatic Inhibitory Activity

These compounds exhibit enzymatic inhibitory activity , which is crucial for the development of new drugs. By inhibiting specific enzymes, they can modulate biological pathways, offering therapeutic strategies for diseases where enzyme regulation is a key factor .

Material Science

In material science, the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives are of great interest. Their significant photophysical properties make them suitable for applications in optoelectronic devices and as fluorescent markers in material characterization .

Fluorophores for Biological Imaging

The derivatives are used as fluorophores in biological imaging. Their tunable photophysical properties allow for the visualization of biological processes at the molecular level, aiding in the study of cell dynamics and structure .

Chemosensors

The structural versatility of pyrazolo[1,5-a]pyrimidine derivatives makes them excellent candidates for chemosensors . They can be designed to detect specific ions or molecules, which is valuable in environmental monitoring and diagnostics .

Organic Light-Emitting Devices (OLEDs)

These compounds are strategic for the development of OLEDs . Their solid-state emission intensities and stability make them comparable to commercial probes, offering a greener alternative for display and lighting technologies .

Antagonists in Hormone Receptor Studies

Specific derivatives act as selective antagonists for estrogen receptors, particularly ERβ. This application is important in the study of hormone-related cancers and in developing treatments that target these receptors .

Antifungal Agents

Pyrazolo[1,5-a]pyrimidine derivatives have also been evaluated as antifungal agents . Their ability to inhibit succinate dehydrogenase makes them potential candidates for treating fungal infections .

Safety and Hazards

While the specific safety and hazards for “3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid” are not mentioned in the search results, it’s worth noting that similar compounds have hazard statements such as H302 - H315 - H319 - H335 .

Future Directions

The future directions for the research and development of pyrazolo[1,5-a]pyrimidines are promising . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

3-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O2/c1-4-3-13-15-5(8(16)17)2-6(9(10,11)12)14-7(4)15/h2-3H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVPKUNEEAQXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=C(C=C(N2N=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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